2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a fluorophenyl group, a triazolopyridazine core, and a phenylethylacetamide moiety
Preparation Methods
The synthesis of 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves multiple steps, starting with the preparation of the triazolopyridazine core. This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes. The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives. The final step involves the attachment of the phenylethylacetamide moiety through amide bond formation, which can be facilitated by coupling reagents such as EDCI or DCC under mild conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the amide group.
Scientific Research Applications
2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on cellular pathways and its potential as a drug candidate for treating diseases such as cancer and neurological disorders.
Biochemistry: It is used in enzyme inhibition studies to understand its interaction with specific enzymes and its potential as an inhibitor.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. These interactions are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
- 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)benzo[d]thiazol-2-yl)-3-(2-morpholinoethyl)urea
- 2-{[6-(4-Bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activity and pharmacological properties. The unique combination of the fluorophenyl group and the phenylethylacetamide moiety in 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H18FN5OS |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H18FN5OS/c22-17-8-6-16(7-9-17)18-10-11-19-24-25-21(27(19)26-18)29-14-20(28)23-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) |
InChI Key |
NBRYSUHXBJTUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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